N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo
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Overview
Description
N-{[(1R,3S,5S)-8-azabicyclo[321]octan-3-yl]methyl}acetamide dihydrochloride, endo, is a chemical compound with a complex structure that includes a bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo, typically involves multiple steps, including the formation of the bicyclic ring system and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as azabicyclo[3.2.1]octane derivatives, which are then reacted with acetamide under specific conditions to yield the desired compound. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the correct stereochemistry and high yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo, can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo, has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo, involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo, include:
- 3-Methoxyphenylboronic acid
- Bromomethyl methyl ether
- Indole-3-acetaldehyde–sodium bisulfite addition compound
Uniqueness
What sets this compound, apart from these similar compounds is its unique bicyclic structure and specific functional groups, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C10H20Cl2N2O |
---|---|
Molecular Weight |
255.18 g/mol |
IUPAC Name |
N-[[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c1-7(13)11-6-8-4-9-2-3-10(5-8)12-9;;/h8-10,12H,2-6H2,1H3,(H,11,13);2*1H/t8?,9-,10+;; |
InChI Key |
XRDDMCGXVVUYOQ-HCTPHCRZSA-N |
Isomeric SMILES |
CC(=O)NCC1C[C@H]2CC[C@@H](C1)N2.Cl.Cl |
Canonical SMILES |
CC(=O)NCC1CC2CCC(C1)N2.Cl.Cl |
Origin of Product |
United States |
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